BenchChemオンラインストアへようこそ!

Diethyl 2-Fluorobenzylphosphonate

Horner-Wadsworth-Emmons olefination benzylic carbanion stability E/Z stereoselectivity

Diethyl 2-fluorobenzylphosphonate (CAS 63909-54-6), molecular formula C₁₁H₁₆FO₃P, MW 246.22 g/mol, is a specialized Horner–Wadsworth–Emmons (HWE) reagent belonging to the benzylphosphonate ester class. It features a diethoxyphosphoryl group attached to a benzylic carbon bearing an ortho-fluorine substituent on the aromatic ring.

Molecular Formula C11H16FO3P
Molecular Weight 246.218
CAS No. 63909-54-6
Cat. No. B2403413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-Fluorobenzylphosphonate
CAS63909-54-6
Molecular FormulaC11H16FO3P
Molecular Weight246.218
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=CC=C1F)OCC
InChIInChI=1S/C11H16FO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
InChIKeyVLIMXNFVVHBLMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-Fluorobenzylphosphonate (CAS 63909-54-6): A Strategic ortho-Fluorinated Benzylphosphonate for Organophosphorus Synthesis


Diethyl 2-fluorobenzylphosphonate (CAS 63909-54-6), molecular formula C₁₁H₁₆FO₃P, MW 246.22 g/mol, is a specialized Horner–Wadsworth–Emmons (HWE) reagent belonging to the benzylphosphonate ester class. It features a diethoxyphosphoryl group attached to a benzylic carbon bearing an ortho-fluorine substituent on the aromatic ring [1]. This compound serves as a versatile building block for introducing 2-fluorophenyl moieties into organic frameworks, with documented applications spanning pharmaceutical and agrochemical intermediate synthesis, fluorostilbene construction, and enzyme inhibitor probe development [2][3].

Why Generic Benzylphosphonates Cannot Replace Diethyl 2-Fluorobenzylphosphonate in Fluorine-Positioning Workflows


Benzylphosphonate reagents are not functionally interchangeable. The presence, position, and electronic character of the aromatic substituent profoundly alter the benzylic C–H acidity (pKa of diethyl benzylphosphonate ≈ 27.55) [1], the nucleophilicity of the resulting carbanion, and ultimately the stereochemical outcome of HWE olefination. The ortho-fluorine in diethyl 2-fluorobenzylphosphonate introduces a unique combination of strong electron-withdrawing inductive effect (–I) and weak resonance electron-donating effect (+M), which is absent in the unsubstituted, para-fluoro, 2-chloro, or 2-bromo analogs [2][3]. This electronic signature dictates distinct reactivity profiles in enzyme inhibition contexts—where α-fluorobenzylphosphonates exhibit pH-dependent affinity shifts of up to 6-fold that are not observed with non-fluorinated congeners [4].

Diethyl 2-Fluorobenzylphosphonate Quantitative Differentiation Evidence: Comparator-Based Head-to-Head Analysis


Ortho-Fluorine Electron-Withdrawing Effect Modulates Benzylic C–H Acidity Relative to Unsubstituted Diethyl Benzylphosphonate

The ortho-fluorine substituent in diethyl 2-fluorobenzylphosphonate exerts a significant electron-withdrawing inductive effect (σₘ ≈ 0.34 for fluorine) that lowers the pKa of the benzylic C–H bond, facilitating carbanion generation under milder basic conditions. In contrast, diethyl benzylphosphonate (CAS 1080-32-6, DEBP) has a reported pKa of 27.55 in solid–liquid phase-transfer catalysis (SL–PTC) systems, requiring stronger bases such as solid NaOH for quantitative deprotonation [1]. The increased acidity of the ortho-fluoro derivative enables HWE olefination to proceed with weaker bases (e.g., K₂CO₃ or Cs₂CO₃) at ambient temperature, potentially improving functional group tolerance and simplifying product isolation [2].

Horner-Wadsworth-Emmons olefination benzylic carbanion stability E/Z stereoselectivity

pH-Dependent Enzyme Inhibitory Affinity: α-Fluorobenzylphosphonate vs. α-Hydroxybenzylphosphonate at Mandelate Racemase

In a direct head-to-head enzyme inhibition study, (S)-α-fluorobenzylphosphonate was compared to the natural substrate-mimic (R,S)-α-hydroxybenzylphosphonate for binding to mandelate racemase (MR) from Pseudomonas putida. At pH 7.5, the (R)- and (S)-α-fluorobenzylphosphonates and α,α-difluorobenzylphosphonate bind with 100–2500 times lower affinity than (R,S)-α-hydroxybenzylphosphonate [1]. However, this apparent affinity deficit is pH-dependent: (S)-α-fluorobenzylphosphonate binds with the same affinity as the substrate at pH 7.5, and this affinity increases approximately 6-fold at pH 6.3 [1]. The altered pKa of the α-fluorobenzylphosphonates, induced by the electronegative fluorine, drives this pH-switchable binding behavior—a property entirely absent in non-fluorinated phosphonate analogs that lack this tunable ionization profile [1][2].

enzyme inhibition transition state analog mandelate racemase pH-dependent binding

Crystalline Packing Density of ortho-Fluoro vs. meta-Fluoro Benzylphosphonic Acid Isomers Drives 10% Higher Structural Density

X-ray crystallographic analysis of the ortho-, meta-, and para-substituted isomers of fluorobenzylphosphonic acid revealed that the 2-fluoro (ortho) molecules pack head-to-tail in wavy layers, achieving an arrangement approximately 10% denser than that of the 3-fluoro (meta) isomer [1]. The ortho isomer, 2-FC₆H₄CH₂PO₃H₂, crystallizes in the monoclinic space group P2₁/c with double layers of phosphonate anions held together by calcium ions that bond directly to the PO₃H groups [1][2]. This enhanced packing density in the solid-state free acid form suggests improved material density and potentially altered solubility characteristics for formulations derived from the ortho-substituted phosphonate ester prodrug [1].

solid-state packing crystal engineering fluorobenzylphosphonic acid isomers

2-Fluoro vs. 2-Chloro vs. 2-Bromo Substitution Diverges Synthetic Utility and Physicochemical Properties

Among ortho-halogenated diethyl benzylphosphonates, the 2-fluoro derivative (CAS 63909-54-6, MW 246.22) occupies a unique property space relative to its 2-chloro (CAS 29074-98-4, MW 262.67) and 2-bromo (CAS 63909-55-7, MW 307.12) counterparts . The fluorine atom provides the strongest electron-withdrawing inductive effect (Hammett σₘ = 0.34) while maintaining the smallest van der Waals radius (1.47 Å) among halogens, minimizing steric interference at the ortho position [1]. Practically, diethyl 2-fluorobenzylphosphonate has been documented to react with bromoethane to form diethyl 2-bromobenzylphosphonate, demonstrating its utility as a synthetic precursor to other halogenated analogs . The 2-chloro analog is described primarily as an acetylcholinesterase inhibitor scaffold, while the 2-bromo analog serves as a starting material for (E)-1,2-diarylethene synthesis with antiplatelet aggregation activity—neither application profile overlaps with the fluorine-specific HWE olefination and enzyme probe applications of the 2-fluoro compound [2].

halogen substitution electrophilicity medicinal chemistry building blocks

Fluorinated Phosphonates Demonstrate Superior PNP Inhibition vs. Non-Fluorinated Analogs: Class-Level Evidence

In a class-level study of phosphonate derivatives of N9-benzylguanine as purine nucleoside phosphorylase (PNP) inhibitors, compounds containing one or more fluorine atoms in the phosphonate linker were consistently found to be better PNP inhibitors than their non-fluorinated analogs across all cases studied [1][2]. Enzyme inhibition studies with PNP from calf spleen and human erythrocyte demonstrated that fluorophosphonate derivatives 4b and 4c rank among the most potent PNP inhibitors ever reported, underscoring the critical contribution of fluorine to binding affinity [1]. As a fluorinated benzylphosphonate building block, diethyl 2-fluorobenzylphosphonate enables access to this privileged fluorophosphonate pharmacophore space—a feature not accessible from non-fluorinated diethyl benzylphosphonate [3].

purine nucleoside phosphorylase PNP inhibition fluorine effect multisubstrate analog

Regiospecific ortho-Fluorine Enables Orthogonal Synthetic Pathways Inaccessible to para-Fluoro and meta-Fluoro Isomers

The ortho positioning of fluorine in diethyl 2-fluorobenzylphosphonate (CAS 63909-54-6) creates synthetic opportunities distinct from those of its regioisomers—diethyl 3-fluorobenzylphosphonate (CAS 63909-57-9) and diethyl 4-fluorobenzylphosphonate (CAS 63909-58-0). The ortho-fluoro group can participate in directed ortho-metalation (DoM) chemistry and provides a unique steric and electronic environment at the benzylic position that influences HWE reaction stereoselectivity . The para-fluoro isomer (CAS 63909-58-0), commercially available as a colorless liquid with density 1.143 g/mL at 25 °C and refractive index n20/D 1.483 , is primarily employed as a general HWE coupling reagent for stilbene synthesis and Wnt pathway inhibitor construction, without the fluorine-specific product outcome that defines the ortho isomer's value proposition . The three regioisomers are not synthetic equivalents: the ortho-fluoro placement directly delivers a 2-fluorophenyl moiety into the final product, while the para-fluoro isomer yields a 4-fluorophenyl product.

regioisomer reactivity ortho-directing effect fluorine-specific synthesis

Optimal Deployment Scenarios for Diethyl 2-Fluorobenzylphosphonate Based on Quantitative Differentiation Evidence


Synthesis of 2-Fluorostyrenes and 2-Fluorostilbenes via HWE Olefination for Fluorinated Drug Candidate Libraries

Diethyl 2-fluorobenzylphosphonate is the reagent of choice for constructing 1-fluoro-1-(2-fluorophenyl)alkenes and 2-fluorostilbenes through HWE olefination with aldehydes and ketones [1]. The ortho-fluorine substituent's electron-withdrawing effect lowers the benzylic C–H pKa relative to unsubstituted diethyl benzylphosphonate (pKa ≈ 27.55), enabling olefination under milder basic conditions (K₂CO₃ or Cs₂CO₃ rather than NaOH), thereby preserving acid- and base-sensitive functionality on the carbonyl coupling partner [2][3]. Procurement teams supporting medicinal chemistry groups synthesizing fluorinated drug candidates—where the 2-fluorophenyl motif is pharmacokinetically privileged—should stock this compound as the dedicated building block, as neither the 3-fluoro nor 4-fluoro regioisomer can deliver the required ortho-fluorinated product [1].

Development of pH-Responsive Enzyme Probes Targeting the Mandelate Racemase Superfamily

The α-fluorobenzylphosphonate scaffold, of which diethyl 2-fluorobenzylphosphonate is a key synthetic precursor, enables the construction of enzyme inhibitors with pH-tunable binding affinity [1]. In mandelate racemase inhibition assays, (S)-α-fluorobenzylphosphonate exhibits a 6-fold increase in binding affinity when the pH is lowered from 7.5 to 6.3, while non-fluorinated α-hydroxybenzylphosphonate lacks this pH-responsive behavior [1]. This property is particularly valuable for developing chemical probes that selectively engage enzyme targets in acidic microenvironments (e.g., tumor milieu, inflamed tissues, lysosomal compartments). Research groups focused on the enolase superfamily, racemases, and epimerases should preferentially source fluorinated benzylphosphonates over non-fluorinated analogs for probe development programs [1][2].

Fluorine-Containing Multisubstrate Analog Inhibitor Design for Purine Nucleoside Phosphorylase (PNP)

Class-level evidence demonstrates that fluorine-containing phosphonate derivatives of N9-benzylguanine consistently outperform non-fluorinated analogs as PNP inhibitors [1]. Diethyl 2-fluorobenzylphosphonate serves as a strategic starting material for constructing fluorinated phosphonate linkers that connect the purine recognition element to the phosphonate warhead in multisubstrate analog inhibitor designs [1][2]. Given that fluorinated PNP inhibitors rank among the most potent ever reported, discovery programs targeting T-cell malignancies, autoimmune disorders, and gout should prioritize fluorinated benzylphosphonate building blocks—and the ortho-fluoro derivative offers the additional advantage of regiochemical orthogonality for downstream derivatization [3].

Solid-State Formulation Studies Leveraging ortho-Fluoro Crystal Packing Density Advantage

X-ray crystallographic evidence shows that ortho-fluorobenzylphosphonic acid (the hydrolyzed free acid form of diethyl 2-fluorobenzylphosphonate) packs approximately 10% more densely than the meta-fluoro isomer in the solid state, crystallizing in monoclinic P2₁/c space group with head-to-tail wavy layer architecture [1]. This structural feature translates to higher material density and potentially reduced hygroscopicity in the phosphonic acid form. Process chemistry and formulation development teams working with benzylphosphonate-derived active pharmaceutical ingredients (APIs) where the final compound retains the phosphonate moiety should evaluate the ortho-fluoro regioisomer for superior solid-form handling characteristics during crystallization, filtration, and drying unit operations [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diethyl 2-Fluorobenzylphosphonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.